1-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methoxy-4-prop-2-enylbenzene
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Overview
Description
1-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methoxy-4-prop-2-enylbenzene is a complex organic compound characterized by the presence of a chlorophenyl group, a sulfanylpropoxy chain, and a methoxy-prop-2-enylbenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Chlorophenyl)sulfanylpropoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylthiol with an appropriate epoxide to form the sulfanylpropoxy intermediate. This intermediate is then reacted with 2-methoxy-4-prop-2-enylbenzene under specific conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[3-
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropoxy]-2-methoxy-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO2S/c1-3-5-15-6-11-18(19(14-15)21-2)22-12-4-13-23-17-9-7-16(20)8-10-17/h3,6-11,14H,1,4-5,12-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZVDBXYZDSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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